N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide
Description
Properties
CAS No. |
89758-16-7 |
|---|---|
Molecular Formula |
C16H19ClN4O3 |
Molecular Weight |
350.80 g/mol |
IUPAC Name |
N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylbutanamide |
InChI |
InChI=1S/C16H19ClN4O3/c17-13-5-3-12(4-6-13)15-19-20-16(24-15)18-14(22)2-1-7-21-8-10-23-11-9-21/h3-6H,1-2,7-11H2,(H,18,20,22) |
InChI Key |
OXOWIYQYMWZKMJ-UHFFFAOYSA-N |
Canonical SMILES |
C1COCCN1CCCC(=O)NC2=NN=C(O2)C3=CC=C(C=C3)Cl |
Origin of Product |
United States |
Preparation Methods
Synthesis of 5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl Core
The 1,3,4-oxadiazole ring is typically synthesized via cyclization of hydrazide intermediates with appropriate carboxylic acid derivatives or their equivalents.
Step 1: Preparation of Hydrazides
Aromatic acids (e.g., 4-chlorobenzoic acid) are converted to their ethyl esters by refluxing with ethanol and concentrated sulfuric acid for 2–3 hours.
These esters are then reacted with hydrazine hydrate (80%) in ethanol under reflux for 4–5 hours to yield hydrazides.Step 2: Cyclization to Oxadiazole
The hydrazides undergo cyclization with carbon disulfide (CS2) in the presence of potassium hydroxide (KOH) under reflux for 5–6 hours. Acidification of the reaction mixture (pH ~2) precipitates the 5-substituted-1,3,4-oxadiazole-2-thiol derivatives.
This method is supported by the synthesis of related oxadiazole derivatives, where reaction completion is monitored by thin-layer chromatography (TLC) and products are purified by recrystallization from methanol.
Introduction of the Morpholin-4-yl Butanamide Side Chain
Step 3: Synthesis of 4-(Morpholin-4-yl)butanamide
The butanamide chain bearing morpholine is introduced via nucleophilic substitution or amidation reactions. Morpholine is reacted with appropriate haloalkyl intermediates or acid chlorides under controlled pH conditions (pH 9–10) to form 4-(morpholin-4-yl)butanamide derivatives.Step 4: Coupling with Oxadiazole Core
The oxadiazole-2-thiol intermediate is dissolved in a polar aprotic solvent such as dimethylformamide (DMF). Sodium hydride (NaH) is added to deprotonate the thiol group, generating a nucleophilic species. This is then reacted with the electrophilic 4-(bromomethyl)phenyl sulfonyl morpholine or analogous alkylating agents to form the final coupled product.
The reaction is typically stirred for 1–2 hours, monitored by TLC, and the product is precipitated by addition of cold water, filtered, washed, and dried.
Reaction Conditions and Yields
| Step | Reaction | Reagents & Conditions | Monitoring | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Esterification | Aromatic acid + EtOH + conc. H2SO4, reflux 2–3 h | TLC | 75–85 | Formation of ethyl esters |
| 2 | Hydrazide formation | Ester + Hydrazine hydrate (80%), reflux 4–5 h | TLC | 70–80 | Hydrazide intermediate |
| 3 | Cyclization | Hydrazide + CS2 + KOH, reflux 5–6 h, acidify pH 2 | TLC | 65–75 | 5-substituted oxadiazole-2-thiol |
| 4 | Side chain synthesis | Morpholine + haloalkyl intermediate, pH 9–10, stirring 1 h | TLC | 80–90 | 4-(morpholin-4-yl)butanamide |
| 5 | Coupling | Oxadiazole-2-thiol + NaH + electrophile in DMF, stir 1–2 h | TLC | 60–70 | Final product |
Analytical and Purification Techniques
- Thin-Layer Chromatography (TLC): Used extensively to monitor reaction progress, employing solvent systems such as n-hexane and ethyl acetate in varying ratios.
- Acidification: To precipitate products and remove unreacted hydrazides or salts.
- Recrystallization: Methanol is commonly used to purify the oxadiazole derivatives.
- Drying: Vacuum drying or air drying of precipitates to obtain pure solids.
Research Findings and Optimization Notes
- The cyclization step to form the oxadiazole ring is sensitive to reaction time and temperature; prolonged reflux beyond 6 hours may lead to side reactions.
- Maintaining pH control during morpholine substitution is critical to avoid hydrolysis or side product formation.
- Use of sodium hydride in DMF efficiently generates the nucleophilic thiolate intermediate, facilitating high coupling efficiency.
- The choice of electrophile (e.g., bromomethyl derivatives) influences the yield and purity of the final product.
- Purification by recrystallization improves product stability and removes trace impurities.
Chemical Reactions Analysis
Types of Reactions
N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups, such as reducing the oxadiazole ring to an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, or alkoxides can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may yield amines, and substitution may yield various substituted derivatives.
Scientific Research Applications
Antimicrobial Properties
Research indicates that N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide exhibits antimicrobial activity. A study demonstrated its effectiveness against various bacterial strains, suggesting potential use as an antibacterial agent. The mechanism of action is believed to involve interference with bacterial cell wall synthesis and function .
Antitubercular Activity
Another significant application is its antitubercular properties. In a study focused on synthesizing derivatives of oxadiazole compounds, it was found that this specific compound showed promising results against Mycobacterium tuberculosis. The yield of the synthesis was reported at 30%, with effective inhibition observed during testing .
Pharmaceutical Development
The unique structure of this compound positions it as a candidate for pharmaceutical development. Its antimicrobial and antitubercular properties could lead to the formulation of new drugs targeting resistant strains of bacteria and tuberculosis.
Materials Science
In addition to its biological applications, the compound's unique chemical structure may also lend itself to applications in materials science. The incorporation of oxadiazole units can enhance the thermal stability and mechanical properties of polymers. Research into polymer composites containing oxadiazole derivatives is ongoing, highlighting their potential in creating advanced materials with tailored properties for specific applications.
Case Studies and Research Findings
Mechanism of Action
The mechanism of action of N-(5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-morpholinobutanamide involves its interaction with specific molecular targets and pathways. The oxadiazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The chlorophenyl group may enhance the compound’s binding affinity to its targets, while the morpholine ring can improve its solubility and bioavailability.
Comparison with Similar Compounds
Structural Analogues and Pharmacological Profiles
The following table compares N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide with a structurally related compound, N-(4-((5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl)methoxy)-3-fluoro-phenyl)-4-methoxybenzenesulfonamide (Compound 97), which has demonstrated notable cytotoxic activity .
Mechanistic and Pharmacokinetic Insights
- Compound 97 : Exhibits high potency due to its sulfonamide group, which may facilitate hydrogen bonding with target enzymes (e.g., carbonic anhydrases or tyrosine kinases). The fluoro substituent enhances metabolic stability, while the methoxy group improves membrane permeability .
- The 4-chlorophenyl group may target hydrophobic binding pockets in kinases or apoptosis-related proteins.
Research Methodologies and Tools
Crystallographic studies using SHELX programs (e.g., SHELXL, SHELXS) have been critical in resolving the structures of 1,3,4-oxadiazole derivatives, enabling precise comparisons of bond lengths, angles, and intermolecular interactions . These tools are indispensable for validating synthetic outcomes and guiding structure-activity relationship (SAR) analyses.
Biological Activity
N-[5-(4-Chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological activities, and relevant research findings.
1. Synthesis of the Compound
The synthesis of this compound typically involves the following steps:
- Formation of the Oxadiazole Ring : The precursor compound 5-(4-chlorophenyl)-1,3,4-oxadiazol-2-amine is synthesized through a reaction involving 4-chlorobenzoic acid and hydrazine in anhydrous methanol, followed by treatment with cyanogen bromide.
- Acylation : The oxadiazole intermediate is then acylated with butyric acid derivatives to form the final product .
2.1 Antimicrobial Activity
The compound has demonstrated antimicrobial properties against various bacterial strains. In studies conducted on synthesized derivatives containing the oxadiazole moiety, significant antibacterial activity was noted against Salmonella typhi and Bacillus subtilis, with moderate to strong inhibition observed .
| Bacterial Strain | Activity Level |
|---|---|
| Salmonella typhi | Moderate to Strong |
| Bacillus subtilis | Moderate to Strong |
| Other strains tested | Weak to Moderate |
2.2 Antitubercular Activity
Research indicates that some derivatives of this compound exhibit promising antitubercular activity . In vitro assays showed effective inhibition against Mycobacterium tuberculosis, suggesting potential for further development as an anti-tuberculosis agent .
2.3 Enzyme Inhibition
The compound has also been evaluated for its ability to inhibit key enzymes:
- Acetylcholinesterase (AChE) : Certain derivatives displayed strong inhibitory activity against AChE, which is critical in treating Alzheimer's disease.
- Urease : The synthesized compounds showed significant urease inhibition, indicating potential applications in treating urease-related disorders .
3. Structure-Activity Relationship (SAR)
The biological activity of this compound can be influenced by various structural modifications:
- Chlorophenyl Substitution : The presence of the chlorophenyl group enhances antimicrobial and enzyme inhibitory activities.
- Morpholine Moiety : The morpholine ring contributes to improved solubility and bioavailability, which are crucial for therapeutic efficacy .
4. Case Studies and Research Findings
Several studies have been conducted to explore the biological efficacy of this compound:
Case Study 1: Antimicrobial Efficacy
In a study published in the Brazilian Journal of Pharmaceutical Sciences, a series of oxadiazole derivatives were synthesized and tested for antimicrobial activity. The study concluded that compounds with similar structures exhibited promising antibacterial effects against multiple strains .
Case Study 2: Antitubercular Screening
Another investigation focused on the antitubercular properties of oxadiazole derivatives. Results indicated that specific modifications led to enhanced activity against Mycobacterium tuberculosis, highlighting the importance of structural optimization in drug design .
Q & A
Basic Research Questions
Q. What are the established synthetic routes for N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-(morpholin-4-yl)butanamide, and how can intermediates be characterized?
- Methodological Answer : The synthesis typically involves multi-step protocols. For example, analogous oxadiazole derivatives are synthesized via esterification of substituted benzoic acids, followed by hydrazination to form hydrazides. Cyclization with cyanogen bromide yields the oxadiazole core. Subsequent coupling with morpholine-containing butanamide derivatives is performed under basic conditions (e.g., sodium hydride in THF). Key intermediates are characterized using ¹H/¹³C NMR , HRMS , and FTIR to confirm structural integrity. Purity is assessed via HPLC or TLC .
Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound and its analogs?
- Methodological Answer :
- NMR : Assign peaks to confirm the oxadiazole ring (δ 8.0–8.5 ppm for aromatic protons) and morpholine moiety (δ 3.5–3.7 ppm for CH₂-O groups).
- Mass Spectrometry : HRMS (ESI+) identifies the molecular ion peak (e.g., [M+H]⁺) and fragmentation patterns.
- Chromatography : Reverse-phase HPLC with C18 columns (e.g., Purospher® STAR) optimizes separation, while TLC monitors reaction progress.
- Thermal Analysis : DSC and POM assess melting points and mesophase behavior for derivatives used in material science .
Q. What biological activities are associated with this compound, and how are they evaluated experimentally?
- Methodological Answer : Oxadiazole derivatives exhibit antimicrobial (tested via MIC assays against bacterial/fungal strains), anti-inflammatory (COX-2 inhibition assays), and antitumor (MTT assays on cancer cell lines) activities. For example, IC₅₀ values are determined using dose-response curves, and selectivity indices compare cytotoxicity toward normal vs. cancer cells .
Advanced Research Questions
Q. How can crystallographic data (e.g., SHELX refinement) resolve structural ambiguities in derivatives of this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) with SHELXL refines structures by optimizing parameters like bond lengths, angles, and thermal displacement factors. For example, monoclinic systems (space group C2/c) with unit cell dimensions (a = 20.5406 Å, b = 13.7457 Å) are analyzed to confirm the oxadiazole-morpholine conformation. Twinning or high-resolution data may require SHELXE for phase correction .
Q. How can researchers address contradictions in biological activity data across structurally similar analogs?
- Methodological Answer : Contradictions often arise from purity variations (e.g., 36% vs. 76% purity in analogs ) or assay conditions (e.g., serum interference in cell-based assays). Mitigation strategies:
- Reproducibility : Standardize synthetic protocols (e.g., tert-butyl ester deprotection in Method E vs. F ).
- Orthogonal Assays : Combine enzymatic inhibition (e.g., Rho kinase) with phenotypic screening (e.g., anti-migratory effects).
- SAR Analysis : Compare substituent effects (e.g., 4-chlorophenyl vs. 4-isopropylphenyl on IC₅₀ ).
Q. What computational methods support the design of derivatives with enhanced target binding?
- Methodological Answer :
- Docking Studies : Use AutoDock Vina to predict binding modes to targets like MDMX (e.g., SJ-172550 analog interactions ).
- QSAR Models : Correlate descriptors (e.g., LogP, tPSA) with activity data. For example, morpholine’s H-bond acceptor capacity improves solubility and target engagement .
- DFT Calculations : Optimize geometries at the B3LYP/6-31G* level to assess electronic effects of substituents (e.g., electron-withdrawing Cl vs. electron-donating OCH₃) .
Q. How can synthetic yields be optimized for low-yield steps (e.g., cyclization or coupling reactions)?
- Methodological Answer :
- Catalyst Screening : Test Co(II) acetate (as in Gautam et al. ) or Pd catalysts for coupling efficiency.
- Solvent Optimization : Use polar aprotic solvents (e.g., DMF) for cyclization or THF for amine coupling .
- Microwave Assistance : Reduce reaction times (e.g., 30 min vs. 8 h under conventional heating ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
